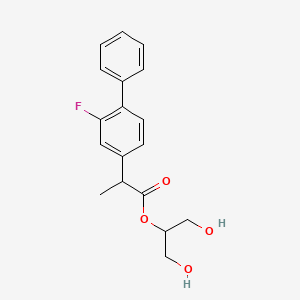

Flurbiprofen-2-Glyceryl Ester

Description

Evolution of Prodrug Strategies in Pharmaceutical Chemistry

The concept of a prodrug, an inactive precursor that is converted into a pharmacologically active agent within the body, has been a cornerstone of pharmaceutical research since its introduction. ijnrd.orgewadirect.com Initially, prodrug strategies were relatively simple, often involving the masking of a functional group to improve a drug's taste or reduce irritation at the site of administration. Over time, these strategies have evolved into sophisticated, targeted approaches aimed at overcoming a multitude of drug development challenges. ijnrd.orgijpsjournal.com

Modern prodrug design leverages an in-depth understanding of drug metabolism, enzyme kinetics, and cellular transport mechanisms. ijpsjournal.comnih.gov The evolution has progressed from simple carrier-linked prodrugs, where a promoiety is attached to the active drug, to more advanced systems. ijpsjournal.comorientjchem.org These include bioprecursor prodrugs, which are metabolized into an active form, and targeted prodrugs designed to be activated at a specific site of action, thereby enhancing efficacy and minimizing systemic side effects. ijnrd.orgijpsjournal.com This progression reflects a shift towards more precise and intelligent drug delivery systems. ewadirect.com

The primary goals of contemporary prodrug design include:

Enhancing membrane permeability: Conversely, for drugs that need to cross biological membranes, increasing their lipophilicity through prodrug formation can improve absorption. rsc.orgijpcbs.com

Site-specific drug delivery: By designing prodrugs that are activated by enzymes predominantly found in target tissues, it is possible to concentrate the active drug where it is needed most, reducing off-target effects. ijnrd.orgcbspd.com

Prolonging duration of action: Prodrugs can be engineered to release the active drug slowly over time, reducing the frequency of administration and improving patient compliance. igntu.ac.in

Minimizing toxicity and side effects: By masking the active form of the drug until it reaches the target site, prodrugs can reduce systemic toxicity and adverse effects, such as gastrointestinal irritation. ijnrd.orgnih.gov

Challenges Associated with Parent Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Flurbiprofen (B1673479), a potent nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, is effective in managing pain and inflammation. nih.govpatsnap.com However, its use is often limited by significant gastrointestinal (GI) side effects. patsnap.comdrugs.commedicinenet.com The primary mechanism behind these adverse effects is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins (B1171923) that protect the stomach lining. patsnap.com The presence of a free carboxylic acid group in the flurbiprofen molecule is a major contributor to this local irritation and subsequent gastric mucosal damage. nih.gov

Common GI side effects associated with flurbiprofen include:

Abdominal pain drugs.com

Dyspepsia (heartburn) drugs.com

Nausea and vomiting drugs.com

Gastric ulcers and bleeding patsnap.comhealthline.com

These issues arise from both a direct contact mechanism, where the acidic nature of the drug irritates the gastric mucosa, and a systemic action following absorption. nih.govresearchgate.net The systemic exposure of the parent drug can lead to the inhibition of protective prostaglandins throughout the GI tract.

This low solubility can lead to:

Incomplete drug absorption rsc.org

Variability in patient response rsc.org

The need for higher doses to achieve a therapeutic effect, which in turn can exacerbate side effects researchgate.net

Furthermore, the formulation of poorly soluble drugs can be challenging, often requiring complex and costly techniques to enhance their dissolution and absorption. researchgate.netnih.gov

Conceptual Framework of Prodrug Development for Carboxylic Acid Functionalities

The carboxylic acid group is a common functional group in many drugs, including NSAIDs like flurbiprofen. researchgate.net While often crucial for the drug's pharmacological activity, this group is also frequently responsible for undesirable physicochemical properties, such as poor membrane permeability due to its ionization at physiological pH. researchgate.net The development of prodrugs for carboxylic acid-containing drugs is a well-established strategy to overcome these limitations. nih.govresearchgate.net

The most common approach is the formation of an ester prodrug. cbspd.comuobabylon.edu.iq By converting the polar carboxylic acid group into a less polar ester, the following can be achieved:

Increased Lipophilicity: This enhances the drug's ability to cross biological membranes, potentially leading to improved absorption and bioavailability. ijpcbs.com

Masking of the Acidic Group: This temporarily hides the free carboxylic acid, reducing direct irritation to the gastrointestinal mucosa. nih.gov

These ester prodrugs are designed to be stable until they are hydrolyzed by ubiquitous esterase enzymes present in the body, such as in the plasma, liver, and other tissues, to release the active carboxylic acid drug. cbspd.comuobabylon.edu.iq

Significance of Glyceryl Esters in Prodrug Design

Among the various ester prodrug strategies, the use of glyceryl esters holds particular significance. Glycerol (B35011) is a naturally occurring, non-toxic molecule, making it an ideal carrier or "promoiety" for a drug. orientjchem.org The ester linkage formed between the drug's carboxylic acid and one of glycerol's hydroxyl groups is designed to be bioreversible. cbspd.com

This reversibility is dependent on the action of esterase enzymes, which are abundant in the human body. ijpcbs.comuobabylon.edu.iq These enzymes recognize the ester bond and catalyze its hydrolysis, breaking the prodrug down to release the active parent drug and glycerol. cbspd.comuobabylon.edu.iq The rate of this hydrolysis can be modulated by the specific structure of the glyceryl ester, allowing for control over the drug's release profile. uobabylon.edu.iq The enzymatic lability of these ester linkages ensures that the active drug is efficiently regenerated in vivo to exert its therapeutic effect. google.com

Research has shown that glycerol ester prodrugs of other drugs, such as diclofenac, exhibit improved water solubility compared to the parent compound. orientjchem.orghumanjournals.com In the context of flurbiprofen, creating a glyceryl ester derivative like Flurbiprofen-2-Glyceryl Ester aims to leverage these advantages to create a safer and potentially more effective therapeutic agent.

Role of the Glycerol Moiety in Prodrug Properties

The selection of the promoiety, the chemical group attached to the parent drug, is critical in prodrug design as it significantly influences the physicochemical and biological properties of the resulting compound. In the case of Flurbiprofen-2-Glyceryl Ester, the promoiety is a glycerol molecule attached at the 2-position. Glycerol is a naturally occurring, biocompatible, and non-toxic molecule that is a fundamental component of lipids in the body.

A European patent describes the formulation of flurbiprofen esters, including glyceride-like structures, into fat emulsions for oral and parenteral administration. google.com The rationale behind this approach is that such emulsions can enhance the drug's activity and reduce side effects. google.com The patent suggests that these ester-containing fat emulsions exhibit a more potent and durable anti-inflammatory and analgesic action compared to the parent drug. google.com While the patent covers a class of esters, it provides a basis for understanding the potential benefits of a glycerol-containing prodrug like Flurbiprofen-2-Glyceryl Ester. The glycerol backbone can facilitate the incorporation of the prodrug into lipid droplets of an emulsion, potentially altering its absorption pathway and biodistribution.

Physicochemical Properties of Flurbiprofen-2-Glyceryl Ester

| Property | Value | Source |

| CAS Number | 124635-86-5 | Chemical Supplier Data |

| Molecular Formula | C₁₈H₁₉FO₄ | Chemical Supplier Data |

| Molecular Weight | 318.34 g/mol | Chemical Supplier Data |

| Predicted Boiling Point | 503.2±50.0 °C | Chemical Supplier Data |

| Predicted Density | 1.236±0.06 g/cm³ | Chemical Supplier Data |

| Predicted pKa | 13.51±0.10 | Chemical Supplier Data |

Synonyms for Flurbiprofen-2-Glyceryl Ester

| Synonym |

| 1,3-dihydroxypropan-2-yl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate |

| [1,1'-Biphenyl]-4-acetic acid, 2-fluoro-α-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester |

It is important to note that while the rationale for the design of Flurbiprofen-2-Glyceryl Ester is based on established prodrug principles and supported by patent literature, detailed public research findings on its specific synthesis, in vitro hydrolysis kinetics, and in vivo pharmacological performance are limited. The provided physicochemical data are predicted values from chemical suppliers and have not been experimentally verified in peer-reviewed literature.

Structure

3D Structure

Properties

Molecular Formula |

C18H19FO4 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl 2-(3-fluoro-4-phenylphenyl)propanoate |

InChI |

InChI=1S/C18H19FO4/c1-12(18(22)23-15(10-20)11-21)14-7-8-16(17(19)9-14)13-5-3-2-4-6-13/h2-9,12,15,20-21H,10-11H2,1H3 |

InChI Key |

RKTXBSXBWXRBKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(CO)CO |

Origin of Product |

United States |

Physicochemical and Biopharmaceutical Investigations of Flurbiprofen 2 Glyceryl Ester Prodrugs

Solubility and Dissolution Rate Studies

Flurbiprofen (B1673479) is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability. ijpsr.comresearchgate.net The parent drug, Flurbiprofen, is described as practically insoluble in water. nihs.go.jp Its poor solubility can limit its dissolution rate, which is a critical factor for oral bioavailability.

Prodrug strategies, such as the synthesis of Flurbiprofen-2-Glyceryl Ester, are employed to enhance the solubility and dissolution characteristics of the parent compound. While specific solubility data for Flurbiprofen-2-Glyceryl Ester is not extensively detailed in the available literature, studies on various Flurbiprofen prodrugs aim to improve these parameters. For the parent drug, various techniques have been explored to enhance its solubility, including the use of hydrophilic carriers and co-solvents. scielo.brresearchgate.net For instance, the solubility of Flurbiprofen is significantly higher in phosphate (B84403) buffer at pH 7.2 compared to acidic solutions or distilled water. scielo.br The esterification to a glyceryl moiety is intended to modify these fundamental physicochemical properties.

Table 1: Aqueous Solubility of Parent Drug Flurbiprofen in Various Media This table presents data for the parent drug, Flurbiprofen, to provide context for the development of its ester prodrugs.

| Medium | Solubility |

|---|---|

| Water | 10.45 ± 3.2 µg/mL ijpsr.com |

| Phosphate Buffer (pH 7.2) | ~0.9 mg/mL caymanchem.com |

Lipophilicity and Partition Coefficient Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical determinant of a drug's ability to cross biological membranes. The temporary masking of Flurbiprofen's free carboxylic acid group via esterification is expected to increase its lipophilicity. This modification is a key aspect of the prodrug design, intended to facilitate absorption.

Studies determining the lipophilicity of the parent drug have been conducted using methods like reversed-phase thin-layer chromatography. One such study determined the Log P value of Flurbiprofen to be 3.82, indicating its high lipophilicity. researchgate.net The synthesis of various ester prodrugs of Flurbiprofen has been undertaken with the goal of creating compounds with varying degrees of lipophilicity to optimize their biopharmaceutical profile. scispace.com While the specific Log P for Flurbiprofen-2-Glyceryl Ester is not specified in the reviewed literature, it is anticipated to be higher than that of the parent drug due to the addition of the glyceryl group.

Table 2: Experimentally Determined Lipophilicity (Log P) of Parent Drug Flurbiprofen

| Compound | Log P Value | Method |

|---|

Prodrug Stability Studies in Biological and Simulated Physiological Media

The effectiveness of a prodrug is contingent upon its ability to remain intact until it reaches the desired site for absorption or action, after which it should efficiently convert to the active parent drug. Therefore, stability studies in various physiological environments are crucial.

Ester prodrugs of Flurbiprofen are designed to be stable in the acidic environment of the stomach to minimize local irritation caused by the free carboxylic acid group of the parent drug. nih.gov Research on various Flurbiprofen ester prodrugs demonstrates that they exhibit significant stability in acidic buffers (pH 1.2 to 2.0), simulating gastric fluid. nih.govresearchgate.net This stability prevents the premature release of Flurbiprofen in the stomach.

In contrast, at a pH of 7.4, which simulates the conditions in the small intestine and plasma, these ester prodrugs begin to undergo hydrolysis. ijpsonline.comresearchgate.net However, chemical (non-enzymatic) hydrolysis in phosphate buffer at pH 7.4 is generally slow, indicating that the prodrugs are chemically stable and that enzymatic activity is the primary driver of their conversion in the body. researchgate.netniscpr.res.in

Table 3: Stability of Flurbiprofen Ester Prodrugs in Simulated Physiological Media

| pH Environment | Condition | Stability/Hydrolysis Finding |

|---|---|---|

| pH 1.2 - 2.0 | Simulated Gastric Fluid | Prodrugs are generally stable, minimizing release of parent drug in the stomach. nih.govresearchgate.net |

The conversion of Flurbiprofen-2-Glyceryl Ester back to the active Flurbiprofen is primarily mediated by enzymes present in the body, particularly in the blood and various tissues.

The activation of Flurbiprofen ester prodrugs occurs through hydrolysis catalyzed by esterase enzymes present in human plasma and other tissues. nih.gov This enzymatic cleavage breaks the ester bond, releasing the active Flurbiprofen and the glyceryl promoiety. researchgate.net The susceptibility of the ester bond to these ubiquitous enzymes ensures that the active drug is made available systemically after the prodrug is absorbed. nih.gov

The rate of enzymatic hydrolysis is a key factor in the pharmacokinetic profile of a prodrug. Studies on various ester prodrugs of Flurbiprofen in 80% human plasma have shown that the hydrolysis follows first-order kinetics. ijpsonline.com The rate of conversion and the corresponding half-life (t½) can vary significantly depending on the specific ester promoiety.

For example, studies on different alkyl esters of Flurbiprofen in 50% human plasma revealed varying rates of hydrolysis. niscpr.res.in The hydrolysis rate was found to be in the increasing order of iso-propyl ester < benzyl ester < iso-butyl ester < ethyl ester < propyl ester < methyl ester. niscpr.res.in This indicates that the structure of the alcohol group significantly influences the susceptibility of the prodrug to enzymatic cleavage. While specific kinetic data for Flurbiprofen-2-Glyceryl Ester were not available, it is expected to undergo similar enzymatic hydrolysis. The half-lives of amino acid conjugates of Flurbiprofen in phosphate buffer (pH 7.4) have been reported to range from approximately 30 to 70 minutes, suggesting that such prodrugs are stable enough to be absorbed intact from the intestine before converting to the parent drug. ijpsonline.com

Table 4: Hydrolysis Rate Order of Various Flurbiprofen Ester Prodrugs in Human Plasma This table illustrates the relative rates of hydrolysis for different ester promoieties attached to Flurbiprofen.

| Ester Prodrug | Relative Rate of Hydrolysis (Slowest to Fastest) |

|---|---|

| iso-Propyl Ester | 1 (Slowest) |

| Benzyl Ester | 2 |

| iso-Butyl Ester | 3 |

| Ethyl Ester | 4 |

| Propyl Ester | 5 |

| Methyl Ester | 6 (Fastest) |

Source: Based on findings from Mohan et al. niscpr.res.in

Enzymatic Hydrolysis in Plasma and Tissue Homogenates

Membrane Permeability and Transport Characteristics

The journey of a drug from administration to its site of action is fundamentally governed by its ability to traverse biological membranes. For orally administered drugs, this involves absorption across the gastrointestinal tract, while for those targeting the central nervous system, the formidable blood-brain barrier (BBB) presents a significant hurdle. Prodrug strategies, such as the esterification of flurbiprofen to form Flurbiprofen-2-Glyceryl Ester, are often employed to modulate physicochemical properties like lipophilicity, thereby influencing membrane permeability.

Assessment of Enhanced Permeation for Prodrugs

To illustrate the potential for enhanced permeation, data from studies on other flurbiprofen derivatives can be considered as a proxy. For instance, various ester prodrugs of flurbiprofen have been synthesized and evaluated for their physicochemical properties and biological performance. These studies consistently demonstrate that masking the polar carboxylic acid group leads to a significant increase in lipophilicity, which is a key determinant of membrane permeability.

| Compound | Modification | Log P (Octanol/Water) | Predicted Permeability Enhancement |

| Flurbiprofen | Parent Drug | ~3.0 | Baseline |

| Flurbiprofen Ethyl Ester | Ester Prodrug | Increased | Moderate to High |

| Flurbiprofen-2-Glyceryl Ester | Ester Prodrug | Predicted Increase | Potentially High |

Note: The Log P value for Flurbiprofen-2-Glyceryl Ester is an estimate based on chemical structure, as direct experimental data is not available in the reviewed literature.

Preclinical Pharmacological Evaluation and Mechanistic Studies of Flurbiprofen 2 Glyceryl Ester

In Vitro Pharmacological Activity and Target Interactions

The preclinical assessment of flurbiprofen (B1673479) and its derivatives reveals a complex pharmacological profile that extends beyond simple cyclooxygenase inhibition. These compounds interact with multiple enzymatic pathways, particularly those involved in prostaglandin (B15479496) and endocannabinoid metabolism, suggesting a multifaceted mechanism of action. The following sections detail the in vitro activities and target interactions of flurbiprofen-related compounds.

Flurbiprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase (COX) isoforms, COX-1 and COX-2. stanford.edu Its inhibitory activity, however, is significantly influenced by the substrate used in the assay. While traditionally viewed as having some selectivity for COX-1 when arachidonic acid (AA) is the substrate, its profile changes dramatically with endocannabinoid substrates. nih.gov Ester and amide derivatives of flurbiprofen have been developed to modulate this activity, often enhancing potency against other targets while retaining COX inhibition. nih.gov For instance, the amide derivative Flu-AM1 inhibits COX with a potency comparable to its parent compound, flurbiprofen, being only two to three times less potent in various assays. nih.govdiva-portal.org The R-enantiomer of flurbiprofen is considered largely inactive as a direct COX inhibitor, achieving only marginal inhibition (around 30%) at very high concentrations (500 µM) in assays using purified enzymes. nih.govmdpi.com

| Compound | Enzyme | Substrate | IC₅₀ (µM) | Notes |

|---|---|---|---|---|

| Flurbiprofen | COX-1 | Arachidonic Acid (AA) | 3.6 | scispace.com |

| Flurbiprofen | COX-2 | Arachidonic Acid (AA) | 103 | scispace.com |

| Flurbiprofen | COX-2 | 2-Arachidonoylglycerol (B1664049) (2-AG) | 1.3 | nih.govscispace.com |

| R-Flurbiprofen | COX-1 | Arachidonic Acid (AA) | >500 | nih.govmdpi.com |

| R-Flurbiprofen | COX-2 | Arachidonic Acid (AA) | >500 | nih.govmdpi.com |

A key mechanistic feature of flurbiprofen and its derivatives is substrate-selective COX-2 inhibition. nih.gov While S-flurbiprofen is responsible for the potent inhibition of arachidonic acid oxygenation, R-flurbiprofen and other derivatives selectively inhibit the oxygenation of endocannabinoids, such as 2-arachidonoylglycerol (2-AG) and anandamide (B1667382) (AEA), by COX-2. escholarship.orgnih.gov This occurs because COX-2 possesses a distinct allosteric site that, when occupied by an (R)-profen, prevents the larger endocannabinoid substrates from reaching the catalytic site, whereas the smaller arachidonic acid can still bind. nih.govscispace.com

This substrate selectivity is a class effect for certain NSAIDs. researchgate.net Flurbiprofen is significantly more potent at inhibiting the COX-2-catalyzed oxygenation of 2-AG (IC₅₀: 1.3 µM) than that of AA (IC₅₀: 103 µM). nih.govscispace.com This selective action allows for the modulation of endocannabinoid metabolism without shutting down the production of canonical prostaglandins (B1171923) from arachidonic acid, offering a novel therapeutic strategy. nih.govresearchgate.net This property is retained by some metabolites, such as 4′-hydroxyflurbiprofen, which also inhibits the cyclooxygenation of 2-AG more effectively than that of AA. nih.govplos.org

In addition to their effects on COX enzymes, flurbiprofen and its derivatives interact with key enzymes of the endocannabinoid system, primarily fatty acid amide hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of anandamide. nih.gov Flurbiprofen itself is a modest FAAH inhibitor. nih.gov However, synthetic amide derivatives have been engineered to possess greatly enhanced FAAH inhibitory potency. nih.gov For example, Flu-AM1 and Flu-AM4, N-pyridinamide derivatives of flurbiprofen, are potent, reversible FAAH inhibitors with IC₅₀ and Kᵢ values in the nanomolar to low-micromolar range, representing a significant increase in potency over the parent compound. nih.govnih.govresearchgate.net The primary degradation enzyme for 2-AG, monoacylglycerol lipase (B570770) (MAGL), does not appear to be a primary target of these flurbiprofen derivatives, with research focusing more on FAAH and COX. nih.govnih.gov

| Compound | IC₅₀ (µM) | Kᵢ (nM) | Notes |

|---|---|---|---|

| Flurbiprofen | 29 | N/A | nih.govdiva-portal.org |

| Flu-AM1 | 0.44 | 210 (Kᵢ slope) | nih.govdiva-portal.org |

| Flu-AM4 | N/A | 13 | nih.govresearchgate.net |

The discovery that flurbiprofen inhibits both FAAH and COX enzymes spurred the development of novel compounds designed as dual FAAH/COX inhibitors. nih.gov This strategy is based on the hypothesis that simultaneously blocking FAAH and COX-2 could have synergistic therapeutic effects. nih.gov Inhibiting FAAH increases the levels of anandamide, while inhibiting COX-2's metabolism of endocannabinoids can also elevate their local concentrations and prevent the formation of pro-inflammatory prostaglandin ethanolamides and glycerol (B35011) esters. nih.gov Compounds like Flu-AM1 and Flu-AM4 were specifically designed as dual-action agents, combining potent FAAH inhibition with the substrate-selective COX-2 inhibition characteristic of the flurbiprofen scaffold. nih.govnih.gov This dual-action profile is considered promising for developing analgesic and anti-inflammatory agents with potentially improved safety profiles. nih.govnih.gov

The anti-inflammatory effects of flurbiprofen are mediated, in part, by its influence on key intracellular signaling pathways and the subsequent production of inflammatory mediators. Studies have demonstrated that flurbiprofen can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov In a model of cerebral ischemia, flurbiprofen was shown to prevent the translocation of the NF-κB p65 subunit into the nucleus. nih.gov

This inhibition of NF-κB activity leads to a downstream reduction in the expression of pro-inflammatory cytokine genes. nih.gov Specifically, treatment with flurbiprofen has been shown to significantly decrease the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli. nih.govnih.gov These findings from cellular assays confirm that the mechanistic actions of flurbiprofen on enzymatic targets translate into functional anti-inflammatory responses at the cellular level.

Molecular Docking and Simulation Studies of Prodrug-Enzyme Interactions (e.g., COX-1, COX-2, Beta-secretase)

Molecular docking and simulation studies have been instrumental in elucidating the interaction mechanisms of flurbiprofen prodrugs at the molecular level. Research on ester prodrugs of flurbiprofen indicates a preferential binding to cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). nih.gov This selectivity is a key factor in designing nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially improved gastrointestinal safety profiles. nih.gov Computational analyses of various flurbiprofen derivatives have shown that while substituents on the distal phenyl ring may not enhance binding affinity to either COX enzyme compared to the parent drug, they can effectively improve COX-2 selectivity. researchgate.net

Docking simulations reveal that non-selective NSAIDs, which are typically carboxylic acids, interact with the Arg120 amino acid residue in the active site of both COX enzymes. japsonline.com In contrast, selective COX-2 inhibitors often interact with other key residues such as Tyr385 and Ser530 within the larger COX-2 binding pocket. japsonline.com Studies on flurbiprofen-antioxidant mutual prodrugs have demonstrated that these ester compounds have a greater potential to bind selectively to COX-2. nih.gov

In a different therapeutic context, flurbiprofen and its enantiomers have been shown to directly target the γ-secretase complex, which is involved in the generation of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. nih.gov Flurbiprofen analogues were found to selectively lower Aβ42 levels in broken cell γ-secretase assays, indicating a direct interaction with this enzyme complex. nih.gov This suggests that the core structure, even when modified into a prodrug form, retains the ability to interact with key enzymatic targets beyond the cyclooxygenases.

In Vivo Pharmacological Investigations in Animal Models (Preclinical)

Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory potential of Flurbiprofen-2-Glyceryl Ester and related prodrugs has been evaluated in established preclinical models of inflammation. The carrageenan-induced paw edema model in rodents is a standard method for assessing acute inflammation. nih.govscience-line.com In this model, the injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, an increase in vascular permeability, and cellular infiltration. nih.gov

Studies on various ester prodrugs of flurbiprofen have shown a significant reduction in paw edema. For instance, synthesized flurbiprofen-antioxidant mutual prodrugs demonstrated a significant (P<0.001) reduction in inflammation against carrageenan-induced paw edema at 4 hours post-administration. nih.gov The reduction in the size of the inflamed paw indicates that these compounds effectively inhibit the inflammatory cascade, particularly in the later phase which is associated with prostaglandin synthesis. nih.gov

| Compound | Time Post-Carrageenan | Observation | Significance | Source |

|---|---|---|---|---|

| Flurbiprofen-Antioxidant Mutual Prodrugs | 4 hours | Significant reduction in paw edema | P<0.001 | nih.gov |

| 1% Flurbiprofen Transdermal Gel | 0-24 hours pre-injection | Significant inhibition of edema formation | - | koreascience.kr |

Analgesic Activity Assessment (e.g., Paw Licking, Writhing Tests)

The analgesic efficacy of flurbiprofen ester prodrugs has been confirmed in various animal models of pain. The acetic acid-induced writhing test is a common model for visceral pain, where the reduction in the number of abdominal constrictions (writhes) indicates analgesic activity. researchgate.netekb.eg The formalin-induced paw licking test is another widely used model that assesses response to both neurogenic (early phase) and inflammatory (late phase) pain. banglajol.info

In these models, flurbiprofen ester prodrugs have shown potent analgesic effects. One study found that a specific ester prodrug, 2-oxo-2H-chromen-7-yl-2-(2-fluorobiphenyl-4-yl)propanoate, produced a significant 58% inhibition in paw licking. nih.gov The same compound also exhibited higher analgesic activity in the writhing test, reducing the number of writhes by 75%, which was more effective than the parent flurbiprofen (69% inhibition). nih.gov These findings suggest that the prodrug approach not only maintains but can also enhance the analgesic properties of the parent compound. nih.gov

| Test Model | Compound | Percentage Inhibition | Source |

|---|---|---|---|

| Formalin-Induced Paw Licking | 2-oxo-2H-chromen-7-yl-2-(2-fluorobiphenyl-4-yl)propanoate | 58% | nih.gov |

| Acetic Acid-Induced Writhing | 2-oxo-2H-chromen-7-yl-2-(2-fluorobiphenyl-4-yl)propanoate | 75% | nih.gov |

| Flurbiprofen (Parent Drug) | 69% | nih.gov |

Antipyretic Activity Evaluation

The antipyretic (fever-reducing) properties of flurbiprofen and its derivatives are well-documented. drugbank.comnih.gov Preclinical evaluation of these effects is typically conducted using the brewer's yeast-induced pyrexia model in rats. nih.gov In this model, an injection of a yeast suspension induces a significant rise in rectal temperature.

Studies on flurbiprofen-antioxidant mutual prodrugs have demonstrated that these compounds cause a significant (P<0.001) reduction in rectal temperature at all assessment times in yeast-fevered rats. nih.gov The parent drug, flurbiprofen, is known to be a potent antipyretic agent, with research showing it to be at least 15 times more potent than ibuprofen (B1674241) in endotoxin-fevered rabbits. nih.gov The antipyretic effect is attributed to the inhibition of prostaglandin synthesis in the hypothalamus. patsnap.com The successful demonstration of fever reduction by the ester prodrugs confirms that they effectively release the active flurbiprofen moiety in vivo to exert this therapeutic effect. nih.gov

Impact on Gastrointestinal Tolerability (Mechanism of Reduced Irritation)

A primary rationale for developing ester prodrugs of NSAIDs like flurbiprofen is to mitigate their gastrointestinal side effects. nih.govresearchgate.net The gastric irritation caused by acidic NSAIDs is largely attributed to two mechanisms: a direct or local contact effect on the gastric mucosa and a systemic effect following absorption due to the inhibition of protective prostaglandins. researchgate.net

The mechanism of reduced irritation for Flurbiprofen-2-Glyceryl Ester and similar prodrugs lies in the temporary masking of the free carboxylic acid group. nih.govresearchgate.net This esterification prevents the direct contact of the acidic functional group with the stomach lining, thereby reducing local irritation. nih.gov These prodrugs are designed to be stable in the acidic environment of the stomach but are later hydrolyzed by esterases in the plasma to release the active flurbiprofen. nih.govnih.gov

Studies have confirmed this improved gastrointestinal tolerability. Research on various alkyl ester prodrugs of flurbiprofen showed that compounds like the n-propyl, iso-propyl, benzyl, and cyclopentyl esters were significantly (p<0.05) less irritating to the gastric mucosa, as measured by a reduction in the ulcer index in rats, compared to the parent drug. researchgate.net

| Compound | Mean Ulcer Index ± S.E.M. | Significance vs Flurbiprofen | Source |

|---|---|---|---|

| Flurbiprofen | 28.33 ± 1.67 | - | researchgate.net |

| n-Propyl Ester Prodrug | 15.83 ± 1.67 | p < 0.05 | researchgate.net |

| iso-Propyl Ester Prodrug | 16.67 ± 1.67 | p < 0.05 | researchgate.net |

| Benzyl Ester Prodrug | 16.67 ± 1.67 | p < 0.05 | researchgate.net |

| Cyclopentyl Ester Prodrug | 18.33 ± 1.67 | p < 0.05 | researchgate.net |

Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion of prodrugs like Flurbiprofen-2-Glyceryl Ester. Ester prodrugs are designed to act as carriers for the active drug, flurbiprofen.

A related compound, flurbiprofen axetil, which is an ester prodrug, is rapidly metabolized to flurbiprofen by plasma esterases after administration. nih.gov This rapid hydrolysis is the key activation step, releasing the pharmacologically active moiety. nih.gov Following intravenous injection of flurbiprofen axetil, the active flurbiprofen reaches peak plasma concentrations within 5–10 minutes. nih.gov

Studies on novel flurbiprofen analogues in rats have shown that these compounds are well-absorbed after oral administration and can penetrate into the central nervous system. researchgate.net The parent drug, flurbiprofen, is extensively bound to plasma albumin (>99%) and is eliminated primarily through extensive biotransformation in the liver (mainly via the CYP2C9 enzyme) into various metabolites that are then excreted in the urine. nih.govclinpgx.org The pharmacokinetic profile of an ester prodrug is thus characterized by its own absorption and distribution, followed by its rate of hydrolysis to the active drug, which then follows the known pharmacokinetic pathway of flurbiprofen. nih.govnih.gov

Absorption and Distribution in Animal Models

The preclinical evaluation of Flurbiprofen-2-Glyceryl Ester, a prodrug of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, is designed to characterize its behavior in biological systems. As a prodrug, its primary purpose is to mask the free carboxylic acid group of Flurbiprofen, which is associated with local gastrointestinal irritation. The absorption and distribution are therefore dictated by the physicochemical properties of the ester itself and the subsequent release of the active Flurbiprofen moiety.

Upon administration in animal models, the intact ester is expected to be absorbed, after which it undergoes hydrolysis in the systemic circulation to release the active drug, Flurbiprofen. Studies on various other alkyl and aryl ester prodrugs of Flurbiprofen have been conducted to evaluate their potential to reduce gastrointestinal toxicity while maintaining therapeutic efficacy. For instance, investigations in rat models have assessed the ulcerogenic potential of different ester prodrugs compared to the parent drug. These studies provide insight into the general strategy of using ester prodrugs to improve the safety profile of Flurbiprofen. The distribution of the compound is then largely governed by the pharmacokinetics of the released Flurbiprofen, which is known to distribute into various tissues.

Table 1: Ulcer Index of Flurbiprofen and Various Ester Prodrugs in Rats

| Treatment Group | Ulcer Index (Mean ± SEM) |

|---|---|

| Flurbiprofen | 3.07 ± 0.63 |

| Methyl Ester | 1.90 ± 0.09 |

| n-Propyl Ester | 1.03 ± 0.06 |

| iso-Propyl Ester | 0.98 ± 0.17 |

| Benzyl Ester | 0.22 ± 0.15 |

| Cyclopentyl Ester | 0.40 ± 0.22 |

Note: Data adapted from studies on various Flurbiprofen ester prodrugs. *(p < 0.05) vs Flurbiprofen indicates a statistically significant reduction in ulceration. researchgate.net

Metabolic Pathways and Prodrug Activation in vivo

The primary metabolic event for Flurbiprofen-2-Glyceryl Ester is its activation via hydrolysis to release the active parent drug, Flurbiprofen. This conversion is a critical step for the compound to exert its pharmacological effect. In vivo, this hydrolysis is primarily mediated by esterase enzymes present in the blood plasma and other tissues. researchgate.net Studies on analogous Flurbiprofen ester prodrugs have demonstrated their stability at gastric pH (pH 1.2), suggesting they can pass through the stomach intact, minimizing direct local irritation. nih.gov Upon reaching the systemic circulation, they undergo significant hydrolysis to liberate free Flurbiprofen. nih.gov The rate of this hydrolysis can vary depending on the specific ester structure. researchgate.net

Once Flurbiprofen is released, it is further metabolized, primarily in the liver. The major metabolic pathway is oxidation, catalyzed by the cytochrome P450 enzyme CYP2C9, leading to the formation of the main metabolite, 4'-hydroxy-flurbiprofen. clinpgx.orgclinpgx.org This metabolite has shown little anti-inflammatory activity in animal models. clinpgx.org Both Flurbiprofen enantiomers and the 4'-hydroxy metabolite can also undergo glucuronidation, a process predominantly mediated by the enzyme UGT2B7, to form water-soluble conjugates that are then eliminated from the body. clinpgx.org

Enantiomeric Inversion and its Pharmacological Implications

Flurbiprofen is a chiral compound that exists as two enantiomers: (S)-Flurbiprofen and (R)-Flurbiprofen. The anti-inflammatory activity, which stems from the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. clinpgx.org Therefore, the potential for in vivo chiral inversion of the less active (R)-enantiomer to the highly active (S)-enantiomer is of significant pharmacological importance.

Preclinical studies in various animal models have revealed marked species differences in the extent of this enantiomeric bioinversion. In mouse models, such as the C57Bl/6 and SJL strains, the inversion from (R)- to (S)-Flurbiprofen is relatively high. nih.gov This conversion is mediated by the enzyme α-methylacyl-CoA racemase (AMACR). nih.gov In contrast, studies in multiple rat strains, including Sprague-Dawley, Dark Agouti, and Lewis rats, consistently show a very low degree of chiral inversion (less than 5%). nih.govnih.gov This limited bioinversion in rats more closely resembles the situation in humans, where the inversion of (R)- to (S)-Flurbiprofen is negligible. nih.gov Consequently, for preclinical studies focusing on the distinct pharmacological effects of Flurbiprofen enantiomers, the rat is considered a more suitable animal model than the mouse to predict the human response. nih.gov

Table 2: Inversion of (R)-Flurbiprofen to (S)-Flurbiprofen in Different Animal Models

| Animal Model | Strain | Fraction Inverted (R to S) |

|---|---|---|

| Mouse | C57Bl/6 | 37.7% |

| Mouse | SJL | 24.7% |

| Rat | Dark Agouti | 1.4% |

| Rat | Lewis | 4.1% |

| Rat | Sprague-Dawley | <5% |

Note: Data compiled from preclinical studies on Flurbiprofen enantiomers. nih.gov

Drug Delivery Systems and Formulation Strategies for Flurbiprofen 2 Glyceryl Ester

Microencapsulation Techniques (e.g., Microspheres)

Microencapsulation is a prominent technique for developing controlled-release formulations. For Flurbiprofen (B1673479), the parent compound of the ester prodrug, techniques such as emulsion congealing have been successfully employed to create solid lipid microspheres (SLMs). In one such study, biodegradable beeswax was used as a gastro-resistant encapsulating agent. nih.gov

The process involved preparing microspheres at different drug-to-beeswax ratios (1:1, 1:2, and 1:3) with gelatin and tween 20 as emulsifying agents. nih.gov The characteristics of the resulting microspheres were found to be highly dependent on the formulation variables. For instance, the practical yield or recovery of the microspheres varied from 53% to 84%, and a high encapsulation efficiency of up to 94% was achieved. nih.gov Scanning Electron Microscopy (SEM) revealed that the morphology of the microspheres was influenced by the emulsifier used; Tween 20 produced smooth, spherical microspheres, while gelatin resulted in a more porous surface. nih.gov

Crucially, Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) analyses confirmed the absence of chemical interactions between the drug and the polymer, indicating the stability of the compound during the encapsulation process. nih.gov Furthermore, X-ray Diffraction (XRD) studies showed a decrease in the drug's crystallinity upon encapsulation, which can influence dissolution and release rates. nih.gov The release kinetics from these microspheres were shown to follow a zero-order mechanism at a pH of 6.8, demonstrating effective controlled release. nih.gov

| Formulation Parameter | Observation / Result | Reference |

|---|---|---|

| Encapsulation Technique | Emulsion Congealing | nih.gov |

| Encapsulating Agent | Beeswax | nih.gov |

| Practical Yield | 53% to 84% | nih.gov |

| Encapsulation Efficiency | Up to 94% | nih.gov |

| Release Kinetics (pH 6.8) | Zero-Order Mechanism | nih.gov |

Nanostructured Lipid Carriers (NLC) and Other Nanocarrier Systems

Nanostructured Lipid Carriers (NLCs) represent a newer generation of lipid nanoparticles that are advantageous for delivering lipophilic prodrugs. They are composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix. This structure enhances drug loading capacity and minimizes the risk of drug expulsion during storage, a common issue with earlier solid lipid nanoparticles (SLNs). researchgate.netnih.gov

Research into ester prodrugs of R-flurbiprofen has demonstrated their successful incorporation into both pegylated and non-pegylated NLCs. researchgate.net A common method for preparing these nanocarriers is the o/w emulsification-homogenization-sonication technique. nih.gov In this method, the drug or prodrug is dissolved in a molten lipid phase, which is then emulsified in a hot aqueous surfactant solution, followed by high-energy homogenization and ultrasonication to produce a nanoemulsion that crystallizes upon cooling. nih.gov Another utilized method is the solvent diffusion technique, which avoids the need for heat. mdpi.com

The characterization of these prodrug-loaded NLCs is critical. Studies on R-flurbiprofen ethyl and hexyl ester prodrugs reported the formation of NLCs with average diameters in the colloidal size range, negative zeta potential values, and good loading capacity. researchgate.net For the parent compound Flurbiprofen, NLCs have been formulated with a mean particle size of approximately 214 nm and a high entrapment efficiency of 92.58%. nih.gov The negative zeta potential, often around -30 mV, indicates good physical stability of the colloidal dispersion due to electrostatic repulsion between particles. nih.gov

| NLC Characteristic | Flurbiprofen-Loaded NLCs | R-Flurbiprofen Ester Prodrug-Loaded NLCs | Reference |

|---|---|---|---|

| Preparation Method | Emulsification-Homogenization-Sonication | Not Specified | researchgate.netnih.gov |

| Particle Size | ~214 nm | Colloidal Range | researchgate.netnih.gov |

| Zeta Potential | -30.70 mV | Negative Values | researchgate.netnih.gov |

| Entrapment Efficiency | 92.58% | Good Loading Capacity | researchgate.netnih.gov |

The primary goal of using delivery systems like NLCs is to achieve controlled and sustained release of the therapeutic agent. The release of a drug from an NLC is a complex process governed by diffusion, lipid matrix erosion, and the partitioning of the drug between the lipid and aqueous phases. kinampark.com

For Flurbiprofen-loaded NLCs, in vitro release studies using excised rat skin have demonstrated a biphasic release pattern. nih.gov This typically involves an initial burst release from the drug enriched outer layers of the nanoparticles, followed by a prolonged, sustained release from the core lipid matrix. This release profile was found to be significantly more prolonged compared to conventional gel formulations. nih.gov Studies on R-flurbiprofen ester prodrugs loaded into NLCs also showed a controlled release in physiological media. researchgate.net A complete hydrolysis of the ester prodrugs back to the active R-flurbiprofen was observed in media containing esterase, confirming the prodrug's bioconversion upon release. researchgate.net

The stability of the formulation is a critical quality attribute. For Flurbiprofen-loaded NLCs, stability studies have been conducted to evaluate changes in particle size, polydispersity index, entrapment efficiency, and drug content over time and under different storage conditions. One study found that a Flurbiprofen SLN gel formulation was stable for one month at both room temperature and 2–4°C, with no significant changes in its physicochemical properties or evidence of phase separation. nih.gov The drug content remained above 98% after this period. nih.gov Another study noted that Flurbiprofen-loaded NLCs were more stable when stored at 5°C. nih.gov The amorphous state of the encapsulated drug, as confirmed by DSC, contributes to the stability and release characteristics of the formulation. nih.gov

Emulsion-Based Delivery Systems for Prodrugs

Emulsion-based systems, particularly nanoemulsions, are effective vehicles for enhancing the solubility and delivery of poorly water-soluble drugs like Flurbiprofen and its lipophilic prodrugs. researchgate.net Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm.

The application of lipid nano/submicron emulsions for the topical delivery of Flurbiprofen has been investigated. These emulsions, composed of an oil phase (e.g., isopropyl myristate, soybean oil), an emulsifier (e.g., egg lecithin), and water, can significantly enhance the percutaneous absorption of the drug. nih.gov The inclusion of penetration enhancers like oleic acid as part of the oil phase can further improve drug permeation. nih.gov Research has shown that nanoemulsion formulations can effectively enhance the dissolution and solubility of Flurbiprofen compared to the pure drug powder. researchgate.net

Strategies for Targeted Delivery of Flurbiprofen-2-Glyceryl Ester

Targeted delivery aims to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing systemic side effects. For a condition like arthritis, targeting inflamed joint tissues is a key strategy. mdpi.com Nanomedicine approaches, including passive and active targeting, are being explored for this purpose. mdpi.com

One active targeting strategy for Flurbiprofen involves using biomimetic nanoparticles. For example, hyaluronic acid-coated bovine serum albumin nanoparticles (HA-BSA NPs) have been developed for the management of arthritis. mdpi.com Hyaluronic acid serves as a targeting ligand because its receptor, CD44, is overexpressed in inflamed synovial tissues. This specific interaction helps in retaining the drug within the inflamed joints after intra-articular injection, overcoming the rapid clearance typically observed with standard formulations. mdpi.com This approach helps to achieve a more precise and sustained therapeutic effect directly at the site of inflammation. mdpi.com While this research was conducted with the parent drug, the principle is directly applicable to its prodrugs, such as Flurbiprofen-2-Glyceryl Ester, to improve their therapeutic outcomes.

Analytical Method Development and Validation for Flurbiprofen 2 Glyceryl Ester

Quantitative Analysis in Biological Matrices (e.g., Plasma, Tissues)

Accurate measurement of Flurbiprofen-2-Glyceryl Ester and its primary metabolite, flurbiprofen (B1673479), in biological matrices like plasma and tissues is critical for evaluating its therapeutic potential. To achieve this, highly sensitive and specific analytical techniques are employed.

Chromatographic techniques, particularly Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC), are the cornerstones of quantitative analysis for flurbiprofen and its related compounds in biological fluids.

UPLC-MS/MS: This method offers high sensitivity and a short retention time for the analysis of flurbiprofen in rat plasma. nih.govresearchgate.net In one validated UPLC-MS/MS method, flurbiprofen was quantified using etodolac (B1671708) as an internal standard. nih.govresearchgate.net The analysis was performed using a C18 column and a mobile phase consisting of methanol (B129727) and a 5 mM ammonium (B1175870) formate (B1220265) solution. nih.govresearchgate.net The total analysis time was a mere 3 minutes, with a retention time of 1.89 minutes for flurbiprofen. nih.govresearchgate.net This method demonstrated a lower limit of quantification (LLOQ) of 5 ng/mL and a linear calibration curve in the range of 5-5000 ng/mL. nih.govresearchgate.net Another rapid and sensitive UPLC-MS/MS method for determining flurbiprofen in rat plasma utilized a gradient separation on an Acquity UPLC BEH C18 column with a mobile phase of acetonitrile (B52724) and water. researchgate.net This resulted in a very short retention time of 0.67 minutes and a total run time of 1.2 minutes. researchgate.net

HPLC: HPLC methods have also been successfully developed and validated for the determination of flurbiprofen. A simple reversed-phase HPLC method achieved separation on a Hypersil BDS column with a mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) buffer and acetonitrile, at a flow rate of 1.0 ml/min, and detection at 246 nm. pharmascholars.com The retention time for flurbiprofen was 3.1 minutes. pharmascholars.com Another HPLC assay utilized a Gemini C18 column with a mobile phase of 30 mM disodium (B8443419) hydrogen phosphate solution (pH 7.0) and acetonitrile, at an isocratic flow rate of 1.0 ml/min, with detection at 247 nm. nih.gov This method showed a retention time of 3.2 minutes. nih.gov

| Technique | Matrix | Column | Mobile Phase | Retention Time (min) | Linearity Range | LLOQ |

|---|---|---|---|---|---|---|

| UPLC-MS/MS | Rat Plasma | C18 | Methanol and 5 mM ammonium formate | 1.89 | 5-5000 ng/mL | 5 ng/mL |

| UPLC-MS/MS | Rat Plasma | Acquity UPLC BEH C18 | Acetonitrile and water | 0.67 | 25.0–1.00 × 10⁴ ng/mL | - |

| HPLC | Pharmaceutical Dosage Form | Hypersil BDS | 0.01 M potassium dihydrogen phosphate buffer and acetonitrile | 3.1 | 12.5-75 µg/mL | - |

| HPLC | - | Gemini C18 | 30 mM disodium hydrogen phosphate solution (pH 7.0) and acetonitrile | 3.2 | 5-50 µm/ml | - |

While chromatographic methods coupled with mass spectrometry are predominant, other mass spectrometry techniques can also be applied. For instance, in UPLC-MS/MS methods, precursor to product ion transitions are monitored in multiple reaction monitoring (MRM) mode. For flurbiprofen, a common transition is m/z 243.2 → 199.2, while for an internal standard like etodolac, it is m/z 286.2 → 212.1. nih.govresearchgate.net These transitions are typically achieved using electrospray ionization (ESI) in the negative ion mode. nih.govresearchgate.netnih.gov

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Sensitivity)

Validation of analytical methods is crucial to ensure their reliability and reproducibility. Key validation parameters are assessed according to established guidelines. europa.eu

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte. europa.eu For flurbiprofen analysis using UPLC-MS/MS in rat plasma, a linear calibration curve was established from 5-5000 ng/mL with a correlation coefficient (r) greater than 0.9991. nih.govresearchgate.net An HPLC method for flurbiprofen in pharmaceutical dosage forms demonstrated linearity in the range of 12.5-75 μg/mL with a correlation coefficient of 0.9999. pharmascholars.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. europa.eu For a UPLC-MS/MS method for flurbiprofen, the intraday and inter-day precision (RSD%) and accuracy (RE%) were all within 10%. nih.govresearchgate.net In another HPLC method, the interday and intraday precision (relative standard deviation) were less than 1.0%. pharmascholars.com

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). For an HPLC method, the LOD and LOQ for flurbiprofen were found to be 0.17 and 0.52 µg/mL, respectively. pharmascholars.com Another HPLC method reported LOD and LOQ values of 0.03 and 0.10 μg mL-1, respectively. dergipark.org.tr

| Parameter | Method | Matrix/Formulation | Result |

|---|---|---|---|

| Linearity | UPLC-MS/MS | Rat Plasma | 5-5000 ng/mL (r > 0.9991) |

| Linearity | HPLC | Pharmaceutical Dosage Form | 12.5-75 µg/mL (r = 0.9999) |

| Accuracy & Precision | UPLC-MS/MS | Rat Plasma | Intra- and inter-day precision and accuracy within 10% |

| Accuracy & Precision | HPLC | Pharmaceutical Dosage Form | Inter- and intraday precision < 1.0% |

| Sensitivity (LOD/LOQ) | HPLC | - | 0.17 / 0.52 µg/mL |

| Sensitivity (LOD/LOQ) | HPLC | - | 0.03 / 0.10 μg mL-1 |

Detection and Quantification of Prodrug and Metabolites (e.g., Flurbiprofen)

A key aspect of analyzing a prodrug like Flurbiprofen-2-Glyceryl Ester is the simultaneous detection and quantification of both the intact prodrug and its active metabolite, flurbiprofen. This is essential for understanding the conversion of the prodrug to the active drug in vivo.

HPLC-MS/MS methods have been developed for the simultaneous determination of flurbiprofen and its major metabolite, 4'-hydroxyflurbiprofen, in human plasma. nih.gov In one such method, after liquid-liquid extraction, the analytes were separated on a reversed-phase Luna C18 column. nih.gov The calibration curves were linear over a range of 0.01-10 μg/ml for flurbiprofen and 0.01-1 μg/ml for 4'-hydroxyflurbiprofen, with a lower limit of quantification of 0.01 μg/ml for both compounds. nih.gov This demonstrates the capability of modern analytical techniques to differentiate and quantify both the parent drug and its metabolites from a single biological sample. These methods are crucial for elucidating the pharmacokinetic profile of Flurbiprofen-2-Glyceryl Ester and confirming its conversion to the active flurbiprofen.

Academic and Research Implications of Flurbiprofen 2 Glyceryl Ester

Contribution to the Field of Prodrug Chemistry

Flurbiprofen-2-Glyceryl Ester exemplifies the application of prodrug strategy, a cornerstone of medicinal chemistry aimed at optimizing the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient. A prodrug is an inactive or less active compound that is converted into its active form within the body through enzymatic or chemical processes. nih.govmdpi.com The primary rationale for developing ester prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479) is to mitigate their common gastrointestinal side effects. nih.govscispace.com

Insights into Endocannabinoid and Prostaglandin (B15479496) Metabolic Pathways

The pharmacological effects of flurbiprofen, the active metabolite of Flurbiprofen-2-Glyceryl Ester, are primarily attributed to its potent inhibition of prostaglandin synthesis. nih.gov It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. drugbank.compatsnap.com These enzymes are responsible for converting arachidonic acid into prostaglandin H2, the precursor for various prostaglandins (B1171923) that mediate inflammation, pain, and fever. drugbank.com Flurbiprofen is one of the most potent NSAIDs in terms of its ability to inhibit this pathway. drugbank.com

Beyond its classical mechanism, flurbiprofen provides significant insights into the crosstalk between the prostaglandin and endocannabinoid systems. The COX-2 enzyme, in addition to metabolizing arachidonic acid, can also oxygenate endogenous cannabinoids, specifically anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). vanderbilt.edubbiosci.com This process converts them into prostaglandin ethanolamides (prostamides) and prostaglandin glyceryl esters (PG-G), respectively. bbiosci.comnih.gov

Flurbiprofen has been shown to be a potent inhibitor of the COX-2-mediated oxygenation of 2-AG. nih.gov Interestingly, some research indicates that certain NSAIDs, including flurbiprofen, inhibit the metabolism of endocannabinoids by COX-2 more effectively than they inhibit the metabolism of arachidonic acid. vanderbilt.edu By preventing the degradation of endocannabinoids, flurbiprofen can effectively increase the local concentrations of these signaling molecules, which may contribute to its analgesic effects through the activation of cannabinoid receptors. vanderbilt.edunih.gov Furthermore, some studies have suggested that flurbiprofen and its derivatives may also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, further enhancing endocannabinoid tone. nih.govnih.govnih.gov

Potential for Novel Therapeutic Applications based on Preclinical Findings

Preclinical studies have demonstrated the therapeutic potential of flurbiprofen ester prodrugs in managing inflammatory conditions. The primary advantage highlighted in these studies is a significant reduction in gastrointestinal toxicity compared to the parent drug. scispace.comresearchgate.net By masking the free carboxylic acid group, these prodrugs minimize direct contact irritation with the stomach lining. researchgate.net In animal models, certain ester prodrugs of flurbiprofen showed a markedly lower ulcer index than flurbiprofen itself, indicating a better safety profile for the gastrointestinal tract. researchgate.net

In addition to improved tolerability, these prodrugs retain the anti-inflammatory efficacy of the parent compound. After administration, the prodrugs are hydrolyzed to release active flurbiprofen, which then exerts its anti-inflammatory effects. In studies using carrageenan-induced paw edema in rats, a standard model for acute inflammation, flurbiprofen prodrugs demonstrated a significant reduction in paw swelling, comparable to that of flurbiprofen. nih.gov

| Compound | Ulcer Index (Mean ± SD) | Significance (p < 0.05) |

|---|---|---|

| Flurbiprofen | 3.07 ± 0.63 | - |

| Propyl Ester | 1.03 ± 0.06 | Significant Reduction |

| iso-Propyl Ester | 0.98 ± 0.17 | Significant Reduction |

| Benzyl Ester | 0.22 ± 0.15 | Significant Reduction |

| Cyclopentyl Ester | 0.40 ± 0.22 | Significant Reduction |

Data sourced from preclinical studies investigating the gastrointestinal toxicity of flurbiprofen ester prodrugs. researchgate.net

A growing body of preclinical evidence suggests a potential role for flurbiprofen and its derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. nih.gov This potential stems from mechanisms that go beyond simple anti-inflammatory action. Certain NSAIDs, including flurbiprofen, have been identified as selective amyloid-lowering agents (SALAs). nih.gov They have been shown to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's patients, without significantly affecting other forms of the peptide. nih.govnih.gov

Ester prodrugs of flurbiprofen have also been investigated in this context. For instance, HCT-1026, a nitric oxide-donating ester prodrug of flurbiprofen, has demonstrated neuroprotective effects and the ability to reverse cognitive deficits in animal models. nih.govnih.gov Furthermore, research into formulating R-flurbiprofen ester prodrugs within nanostructured lipid carriers is underway, with the aim of developing systems that could potentially cross the blood-brain barrier for more effective delivery to the central nervous system. nih.gov

Future Research Directions for Glyceryl Ester Prodrugs

Future research into glyceryl ester prodrugs is centered on systematically exploring their structure-activity relationships (SAR). The goal is to design molecules with optimized properties for clinical use, including enhanced bioavailability, targeted delivery, and controlled release of the active drug. scirp.orgnih.gov This involves the synthesis and evaluation of a diverse library of glyceryl ester derivatives to understand how specific structural modifications influence their pharmacokinetic and pharmacodynamic profiles.

Key areas of investigation include modifying the length and branching of the fatty acid chains attached to the glycerol (B35011) backbone. scirp.org These modifications can significantly alter the prodrug's lipophilicity, which in turn affects its solubility, membrane permeability, and absorption. researchgate.netscirp.org The chemical nature of the ester linkage itself is also critical, as it dictates the compound's stability in various physiological environments and its susceptibility to hydrolysis by esterase enzymes. scirp.org

The ultimate objective is to create a prodrug that remains intact and stable during absorption but is rapidly and quantitatively cleaved to release the active drug upon reaching the systemic circulation or a specific target tissue. nih.gov By fine-tuning these characteristics, researchers aim to improve target engagement, maximize therapeutic efficacy, and further minimize potential side effects, thereby creating safer and more effective medications. scirp.org

Development of Advanced Drug Delivery Systems

The transformation of flurbiprofen into an ester prodrug like Flurbiprofen-2-Glyceryl Ester significantly increases its lipophilicity. This characteristic is highly advantageous for incorporation into lipid-based advanced drug delivery systems, which are explored to improve therapeutic outcomes.

Nanostructured Lipid Carriers (NLCs): Research has focused on entrapping flurbiprofen ester prodrugs within NLCs. nih.gov These systems, composed of a blend of solid and liquid lipids, are suitable for carrying lipophilic molecules. NLCs offer several advantages, including high drug-loading capacity, controlled release profiles, and the potential to overcome biological barriers like the blood-brain barrier. nih.gov For instance, studies with R-flurbiprofen ethyl and hexyl esters loaded into NLCs demonstrated systems with colloidal-range average diameters and good loading capacity. nih.gov Such nanoformulations are designed for parenteral administration and have shown controlled drug release in physiological media. nih.gov The hydrolysis of the ester back to the active R-flurbiprofen occurs in the presence of esterases, confirming the prodrug approach. nih.gov

Polymeric Nanoparticles (NPs): Another avenue of research involves formulating flurbiprofen into polymeric nanoparticles, such as those made with poly(lactic-co-glycolic acid) (PLGA). researchgate.net These systems are designed to provide extended-release drug delivery. Studies have shown that flurbiprofen-loaded PLGA nanoparticles can exhibit a prolonged release for up to 144 hours. researchgate.net The physicochemical properties of these nanoparticles, including particle size and encapsulation efficiency, can be tuned by altering the molecular weight of the polymer used. researchgate.net The increased lipophilicity of Flurbiprofen-2-Glyceryl Ester would make it a prime candidate for achieving high encapsulation efficiency within such hydrophobic polymeric matrices, potentially leading to enhanced bioavailability and reduced dosing frequency.

Nanoemulgels: For topical delivery, nanoemulgels are being investigated. These formulations combine the benefits of a nanoemulsion, for enhanced drug solubilization and permeation, with a gel base for ease of application. researchgate.net The development of a flurbiprofen-loaded nanoemulgel aims to increase the drug's permeability through the skin, thereby bypassing first-pass metabolism. researchgate.net The esterification to Flurbiprofen-2-Glyceryl Ester would further enhance its compatibility with the oil phase of nanoemulsions, a critical component of these delivery systems.

Investigation of Broader Pharmacological Profiles and Polypharmacology

While the primary pharmacological role of a flurbiprofen ester is to act as a prodrug that delivers the parent COX-inhibiting molecule, its unique structure invites investigation into broader and potentially novel biological activities. drugbank.comnih.gov

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing area of interest. Research into flurbiprofen derivatives has led to the development of compounds with dual inhibitory functions. For example, amide derivatives of flurbiprofen have been synthesized that act as dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. nih.gov This dual-inhibition strategy is based on the finding that endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are substrates for COX-2, which converts them into pro-inflammatory prostaglandin ethanolamides and prostaglandin glyceryl esters, respectively. nih.gov

The structure of Flurbiprofen-2-Glyceryl Ester is notably similar to the prostaglandin glyceryl esters produced from 2-AG metabolism by COX-2. nih.gov This structural parallel suggests that Flurbiprofen-2-Glyceryl Ester could potentially interact with pathways in the endocannabinoid system, beyond simple hydrolysis to flurbiprofen. This opens a research path to explore if the ester itself has any affinity for cannabinoid receptors or influences the activity of enzymes involved in endocannabinoid metabolism.

Furthermore, studies on flurbiprofen esters have demonstrated that pre-administration can reduce serum levels of inflammatory factors such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net Concurrently, it can upregulate the expression of β-endorphin, an endogenous opioid peptide involved in pain relief. researchgate.net This indicates that beyond COX inhibition via the released parent drug, the ester form may influence other critical inflammatory and analgesic pathways.

Comparative Studies with Other Flurbiprofen Derivatives and Analogues

Evaluating Flurbiprofen-2-Glyceryl Ester in the context of other flurbiprofen derivatives is crucial for understanding its relative advantages and potential applications. Such comparative studies often focus on hydrolysis rates, therapeutic efficacy, and side-effect profiles.

One of the primary motivations for developing ester prodrugs of flurbiprofen is to mitigate the gastrointestinal toxicity associated with the free carboxylic acid group of the parent NSAID. nih.govscispace.com Comparative studies on various alkyl ester prodrugs of flurbiprofen have shown that temporary masking of this acidic group can significantly reduce the ulcer index in rat models. scispace.com The rate of hydrolysis in plasma, which releases the active flurbiprofen, varies depending on the chemical nature of the ester group. scispace.com For example, methyl and propyl esters hydrolyze faster than other ester prodrugs. scispace.com The specific properties of the glyceryl ester would need to be similarly benchmarked.

| Ester Prodrug | Plasma Hydrolysis Rate (Relative) | Ulcer Index Reduction (vs. Flurbiprofen) |

|---|---|---|

| Methyl Ester | Fast | Moderate |

| n-Propyl Ester | Fast | Significant (p<0.05) |

| iso-Propyl Ester | Moderate | Significant (p<0.05) |

| Benzyl Ester | Slow | Significant (p<0.05) |

| Cyclopentyl Ester | Slow | Significant (p<0.05) |

Data synthesized from findings reported in scientific literature. scispace.com

In the realm of polypharmacology, comparative studies have been instrumental. For instance, novel flurbiprofen amide derivatives were compared to the parent drug and other analogues for their ability to inhibit both FAAH and COX enzymes. One derivative, Flu-AM4, was found to be over three orders of magnitude more potent at inhibiting FAAH than flurbiprofen, while retaining its COX-inhibitory activity. nih.gov This highlights how structural modifications create derivatives with distinctly different and potentially superior pharmacological profiles.

| Compound | FAAH Inhibition (IC₅₀) | COX-2 Inhibition (vs. 2-AG substrate) |

|---|---|---|

| Flurbiprofen | >100 µM | Potent |

| Flu-AM1 | 0.4 µM | Potent (Substrate Selective) |

| Flu-AM4 (N-(3-bromopyridin-2-yl) derivative) | 0.021 µM | Potent (Substrate Selective) |

Data represents findings from studies on dual FAAH/COX inhibitors. nih.gov IC₅₀ is the half maximal inhibitory concentration.

A comparative analysis of Flurbiprofen-2-Glyceryl Ester against these and other derivatives would be essential to characterize its unique therapeutic potential, whether as an improved single-action prodrug or as a novel multi-target agent.

Conclusion

Summary of Key Findings and Innovations

Flurbiprofen-2-Glyceryl Ester represents a strategic chemical modification of the potent nonsteroidal anti-inflammatory drug (NSAID), Flurbiprofen (B1673479). The primary innovation of this compound lies in its design as a prodrug, a concept aimed at mitigating the well-documented gastrointestinal side effects associated with the parent drug. nih.govscispace.com Flurbiprofen's therapeutic action is often limited by its free carboxylic acid group, which can cause direct irritation to the gastric mucosa. nih.govmdpi.com

The key innovation is the esterification of Flurbiprofen with a glycerol (B35011) moiety. This modification temporarily masks the acidic group, rendering the molecule less irritating to the stomach lining. nih.govnih.gov Research into various ester prodrugs of Flurbiprofen has demonstrated that this approach can significantly reduce ulcerogenic activity. scispace.comnih.govresearchgate.net These prodrugs are engineered to be stable in the acidic environment of the stomach (pH 1.2) and to undergo hydrolysis in the bloodstream (human plasma) to release the active Flurbiprofen, thereby delivering its therapeutic effect systemically while bypassing initial gastric contact. nih.govnih.gov The esterification strategy is a significant finding in the quest for safer NSAIDs, and Flurbiprofen-2-Glyceryl Ester is a prime example of this targeted molecular design.

Table 1: Chemical Identification of Flurbiprofen-2-Glyceryl Ester

| Identifier | Value |

|---|---|

| Chemical Name | 1,3-dihydroxypropan-2-yl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate |

| CAS Number | 124635-86-5 |

| Molecular Formula | C₁₈H₁₉FO₄ |

| Molecular Weight | 318.34 g/mol |

Outlook for Flurbiprofen-2-Glyceryl Ester in Pharmaceutical Research

The future of Flurbiprofen-2-Glyceryl Ester in pharmaceutical research appears promising, primarily centered on the development of safer anti-inflammatory therapies. Its potential lies in serving as a lead compound for a new generation of NSAIDs with an improved safety profile. Future research is expected to focus on several key areas. A primary objective will be to conduct detailed pharmacokinetic and pharmacodynamic studies to precisely map the hydrolysis rate of the ester in human plasma, its bioavailability, and the resulting concentration of active Flurbiprofen. researchgate.net

Furthermore, there is considerable scope for exploring advanced drug delivery systems for this compound. As suggested by patent literature concerning other Flurbiprofen esters, formulating Flurbiprofen-2-Glyceryl Ester into specialized emulsions could enhance its solubility and stability, potentially making it suitable for various administration routes, including oral and parenteral. google.com This could lead to preparations with more controlled release profiles and sustained therapeutic action.

The compound also serves as a valuable molecular tool for investigating the broader field of prodrug design. Research could delve into modifying the glycerol backbone itself to create "mutual prodrugs," where the promoiety might exert its own beneficial effects, such as antioxidant or cytoprotective actions, offering a synergistic therapeutic outcome. nih.gov As researchers continue to explore dual-action agents, such as compounds that inhibit both cyclooxygenase (COX) and other inflammatory pathways like fatty acid amide hydrolase (FAAH), the fundamental structure of Flurbiprofen-2-Glyceryl Ester provides a versatile scaffold for further chemical elaboration. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Flurbiprofen |

| Flurbiprofen-2-Glyceryl Ester |

| Ibuprofen (B1674241) |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Flurbiprofen-2-Glyceryl Ester, and how are they experimentally validated?

- Answer : The compound (CAS 124635-84-3) has a molecular formula of C₁₈H₁₉FO₄, molecular weight 318.34, and precise mass 318.13. Structural validation is performed using SMILES (CC(C1=CC=C(C2=CC=CC=C2)C(F)=C1)C(OCC(O)CO)=O) and InChI descriptors . Purity (>95%) is confirmed via HPLC, with storage at +4°C to prevent degradation. Stability studies should include accelerated aging under varying temperatures and humidity, followed by HPLC and mass spectrometry to track decomposition products .

Q. What synthetic routes are commonly employed for Flurbiprofen-2-Glyceryl Ester, and how is the reaction efficiency assessed?

- Answer : The ester is synthesized via esterification of flurbiprofen with glyceryl derivatives, using acid or enzymatic catalysts. Reaction efficiency is monitored by tracking the disappearance of reactants (e.g., via thin-layer chromatography or NMR) and quantifying yield through gravimetric analysis or HPLC. Optimization parameters include molar ratios, catalyst type (e.g., lipases for enantioselective synthesis), and solvent polarity .

Q. Which analytical methods are critical for characterizing Flurbiprofen-2-Glyceryl Ester in complex matrices?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular identity, while ¹H/¹³C NMR resolves structural isomers. Purity is validated using HPLC with UV detection (λ = 254 nm). For stability testing, differential scanning calorimetry (DSC) assesses thermal behavior, and gas chromatography (GC) identifies volatile degradation byproducts .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis of Flurbiprofen-2-Glyceryl Ester?

- Answer : Taguchi orthogonal arrays (L9 or L18 designs) systematically evaluate factors like catalyst concentration, temperature, and molar ratios. For example, in transesterification reactions, catalyst concentration (e.g., 0.5–1.5 wt%) is often the most influential parameter, contributing >75% to yield variance. Signal-to-noise (S/N) ratios prioritize robust conditions (e.g., 60°C, 1:6 alcohol-to-oil ratio), reducing experimental runs by 80% while achieving >96% yield .

Q. How can researchers resolve contradictions in pharmacokinetic data for Flurbiprofen-2-Glyceryl Ester across studies?

- Answer : Discrepancies in bioavailability or metabolic stability may arise from assay variability (e.g., Caco-2 permeability protocols). Use Box-Behnken designs to optimize parameters like stirring rate (100 rpm), BSA concentration (4% w/v), and simulated intestinal fluid composition. ANOVA identifies confounding variables (e.g., paraben solubility in fed vs. fasted states) . Cross-study validation via LC-MS/MS under harmonized conditions (e.g., ISO 17025) ensures reproducibility .

Q. What strategies mitigate instability of Flurbiprofen-2-Glyceryl Ester in aqueous environments during formulation studies?

- Answer : Degradation via hydrolysis is minimized by adjusting pH (4–6), adding cyclodextrins for encapsulation, or using non-aqueous solvents (e.g., PEG 400). Accelerated stability testing (40°C/75% RH for 6 months) with kinetic modeling (Arrhenius plots) predicts shelf-life. LC-MS identifies hydrolysis products (e.g., free flurbiprofen) to refine formulation excipients .

Q. How do researchers evaluate the enantiomeric purity of Flurbiprofen-2-Glyceryl Ester in pharmacological assays?

- Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, with mobile phases of hexane:isopropanol (90:10). Circular dichroism (CD) spectroscopy validates stereochemical integrity. Pharmacodynamic studies compare racemic mixtures vs. enantiopure forms in COX inhibition assays to quantify stereoselective activity .

Methodological Frameworks for Rigorous Inquiry

- PICO/FINER Criteria : Define research questions using Population (e.g., in vitro models), Intervention (e.g., ester concentration), Comparison (e.g., free flurbiprofen), and Outcome (e.g., bioavailability). Ensure feasibility, novelty, and ethical alignment with preclinical guidelines .

- Data Contradiction Analysis : Apply ANOVA to isolate parameter contributions (e.g., catalyst type vs. temperature) and use Mantel-Haenszel tests for meta-analyses of conflicting pharmacokinetic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products